molecular formula C14H12FNO B2465129 1-(2-Amino-5-fluorophenyl)-2-phenylethanone CAS No. 728024-64-4

1-(2-Amino-5-fluorophenyl)-2-phenylethanone

Cat. No.: B2465129
CAS No.: 728024-64-4
M. Wt: 229.254
InChI Key: YPYITVHBZLLQRZ-UHFFFAOYSA-N
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Description

1-(2-Amino-5-fluorophenyl)-2-phenylethanone is an organic compound with the molecular formula C8H8FNO It is characterized by the presence of an amino group, a fluorophenyl group, and a phenylethanone structure

Scientific Research Applications

1-(2-Amino-5-fluorophenyl)-2-phenylethanone has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Research into its potential therapeutic properties includes investigations into its anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Safety and Hazards

The safety information for “1-(2-Amino-5-fluorophenyl)ethanone” indicates that it has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 . It is recommended to store this compound in a refrigerator .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Amino-5-fluorophenyl)-2-phenylethanone can be synthesized through several methods. One common approach involves the reaction of 2-nitro-5-fluoroacetophenone with aniline under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 2-nitro-5-fluoroacetophenone in an organic solvent such as ethanol or acetone.
  • Add aniline and a base such as sodium hydroxide or potassium carbonate.
  • Heat the reaction mixture to reflux for several hours.
  • After completion, cool the mixture and isolate the product by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-5-fluorophenyl)-2-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, or reduce other functional groups present in the molecule.

    Substitution: The amino and fluorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-fluorophenyl)-2-phenylethanone involves its interaction with specific molecular targets and pathways. The amino and fluorophenyl groups allow the compound to bind to enzymes and receptors, modulating their activity. This binding can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-fluoroacetophenone: Similar in structure but lacks the phenylethanone moiety.

    1-(2-Amino-4-fluorophenyl)-2-phenylethanone: Similar but with a different position of the fluorine atom.

    1-(2-Amino-5-chlorophenyl)-2-phenylethanone: Similar but with a chlorine atom instead of fluorine.

Uniqueness

1-(2-Amino-5-fluorophenyl)-2-phenylethanone is unique due to the specific positioning of the amino and fluorophenyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

1-(2-amino-5-fluorophenyl)-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO/c15-11-6-7-13(16)12(9-11)14(17)8-10-4-2-1-3-5-10/h1-7,9H,8,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYITVHBZLLQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=C(C=CC(=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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